(βS)-β-氨基环己烷丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

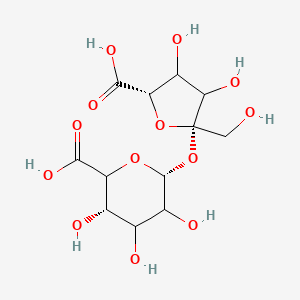

“(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester” is an ester, a class of organic compounds. Esters are derived from carboxylic acids and alcohols . They are commonly used in a variety of applications, from the fragrance industry to the synthesis of complex organic molecules .

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols . The synthesis of an ester can be accomplished in several ways, including esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters undergo various chemical reactions. For instance, an ester can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This hydrolysis in basic solution is called saponification .Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in hydrogen bonding, resulting in considerably lower boiling points than their isomeric carboxylic acids . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .科学研究应用

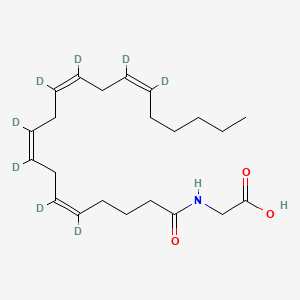

- βS-ACEE has been investigated for its effects on lipid metabolism and cardiovascular health. Studies suggest that it may play a role in managing hyperlipidemia and reducing the risk of heart disease .

- Researchers have explored the impact of βS-ACEE on mood disorders such as major depression. It appears to exhibit antidepressant properties, potentially through neurotransmitter modulation .

- The manufacturing process of βS-ACEE involves extraction, refining, and ethanolysis (transesterification) from fish oil. Researchers emphasize green substitute technologies to enhance efficiency and reduce environmental impact .

- EPA (eicosapentaenoic acid) is a key component of βS-ACEE. Researchers have explored various methods to enrich EPA content, comparing pros and cons .

- βS-ACEE faces challenges related to oxidative stability and bioavailability. Researchers have devised strategies to enhance its stability during storage and improve absorption in the body .

- Beyond health, βS-ACEE can serve as a precursor for high-value materials. For instance:

Cardiovascular Health and Lipid Metabolism

Neurological Disorders and Mood Regulation

Green Synthesis and Sustainable Production

Enrichment Strategies for High-Purity EPA

Addressing Oxidative Stability and Bioavailability

Industrial Applications and High-Value Materials

安全和危害

The safety and hazards associated with esters depend on the specific ester . For instance, ethyl acetate, a commonly used ester, is highly flammable and can cause serious eye irritation and drowsiness or dizziness . It is crucial to handle esters with care, using appropriate personal protective equipment and following safety guidelines .

未来方向

There is ongoing research into the development of novel cell factories that can produce shorter esters, such as fatty acid ethyl esters (FAEEs), with properties similar to biodiesel . This research includes the directed evolution of wax ester synthases for the production of FAEEs . Additionally, there is interest in the potential use of esters in the preconcentration of metal ions .

属性

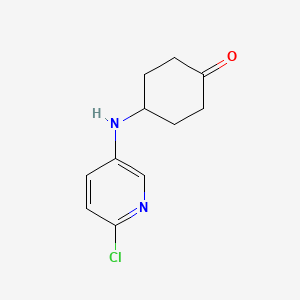

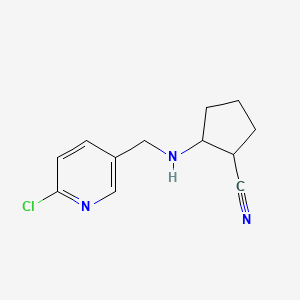

| { "Design of the Synthesis Pathway": "The synthesis pathway for (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester involves the conversion of cyclohexanone to cyclohexanone oxime, followed by the reduction of the oxime to cyclohexylamine. The resulting cyclohexylamine is then reacted with ethyl 2-bromo-2-methylpropanoate to yield the desired product.", "Starting Materials": ["Cyclohexanone", "Hydroxylamine hydrochloride", "Sodium acetate", "Ethyl 2-bromo-2-methylpropanoate", "Sodium borohydride", "Ethanol"], "Reaction": ["Step 1: Cyclohexanone is converted to cyclohexanone oxime in the presence of hydroxylamine hydrochloride and sodium acetate.", "Step 2: The resulting cyclohexanone oxime is reduced to cyclohexylamine using sodium borohydride in ethanol.", "Step 3: Cyclohexylamine is then reacted with ethyl 2-bromo-2-methylpropanoate to yield (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester."] } | |

CAS 编号 |

360059-19-4 |

产品名称 |

(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester |

分子式 |

C11H21NO2 |

分子量 |

199.294 |

IUPAC 名称 |

ethyl (3S)-3-amino-3-cyclohexylpropanoate |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |

InChI 键 |

OPYRHFMTVLVICO-JTQLQIEISA-N |

SMILES |

CCOC(=O)CC(C1CCCCC1)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)

![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)

![Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-](/img/structure/B568738.png)